molecular formula C8H6F4N2 B2739800 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide CAS No. 910095-66-8

3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B2739800
CAS No.: 910095-66-8
M. Wt: 206.144
InChI Key: NLZGCTAVRJBVFN-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide is a chemical compound with the molecular formula C8H6F4N2. It is known for its unique structural properties, which include a fluorine atom and a trifluoromethyl group attached to a benzenecarboximidamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 3-fluoro-4-(trifluoromethyl)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect pathways related to enzyme inhibition, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(trifluoromethyl)benzonitrile
  • 4-(Trifluoromethyl)benzenecarboximidamide
  • 3-Fluoro-4-(trifluoromethyl)benzamide

Uniqueness

3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide is unique due to the presence of both a fluorine atom and a trifluoromethyl group, which impart distinct chemical and physical properties.

Properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H3,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZGCTAVRJBVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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